Cas no 92-79-5 (3-hydroxy-4'-methoxy-2-naphthanilide)

3-hydroxy-4'-methoxy-2-naphthanilide structure
92-79-5 structure
3-hydroxy-4'-methoxy-2-naphthanilide
92-79-5
C18H15NO3
293.316604852676
34666

3-hydroxy-4'-methoxy-2-naphthanilide Properties

Names and Identifiers

    • 3-hydroxy-4'-methoxy-2-naphthanilide
    • Naphthol AS-RL
    • 2-Hydroxy-3-[(4-methoxyphenyl)carbamoyl]naphthalen
    • 3-hydroxy-N-(4-methoxyphenyl)naphthalene-2-carboxamide
    • 3-Hydroxy-[2]naphthoesaeure-p-anisidid
    • 3-hydroxy-[2]naphthoic acid p-anisidide
    • 3-hydroxy-naphthalene-2-carboxylic acid 4-methoxy-anilide
    • Acna Naphthol R
    • Azoground RL
    • Azonaphtol PA
    • Naphtanilide RL
    • Naphtazol RL
    • Naphthanil RL
    • Naphthoide RL
    • Naphthol AS-RL Supra
    • Naphtoelan RL
    • Solunaptol PAL
    • C.I. 37535
    • 2-Hydroxynaphthalene-3-carbonyl-4'-methoxyanilide
    • Azoic Coupling Component 11
    • 2-Naphth-p-anisidide, 3-hydroxy- (7CI, 8CI)
    • 3-Hydroxy-N-(4-methoxyphenyl)-2-naphthalenecarboxamide (ACI)
    • 2-Hydroxy-3-[(4-methoxyphenyl)carbamoyl]naphthalene
    • 2-Hydroxy-3-naphth-p-anisidide
    • 3-Hydroxy-2-naphth-p-anisidide
    • 3-Hydroxy-4′-methoxy-2-naphthanilide
    • Amanil Naphthol AS-RL
    • Amarthol AS-RL
    • Anarthol AS-RL
    • Anthonaphthol MRL
    • Azotol PA
    • C.I. Azoic Coupling Component 11
    • Celcot RBL
    • Cibanaphthol RBL
    • Conazoic AA
    • Daito Grounder RL
    • Dycosthol AS-RL
    • Hiltonaphthol AS-RL
    • Irganaphthol RBL
    • Kiwa Grounder RL
    • N-(p-Methoxyphenyl)-3-hydroxynaphthalene-2-carbonamide
    • N-[2′-Hydroxy-3′-naphthoyl]-4-methoxyaniline
    • Naftol AS-RL
    • Naphtanilide RL Supra
    • Naphthol AS-RL Dispersible
    • Naphthol RL
    • Naphtol AS-RL
    • Naphtol AS-RL Supra
    • Napthol ASRL
    • NSC 37613
    • Sanatol RL
    • +Expand
    • UIXFPIHXQQZAGX-UHFFFAOYSA-N
    • 1S/C18H15NO3/c1-22-15-8-6-14(7-9-15)19-18(21)16-10-12-4-2-3-5-13(12)11-17(16)20/h2-11,20H,1H3,(H,19,21)
    • O=C(C1C(O)=CC2C(=CC=CC=2)C=1)NC1C=CC(OC)=CC=1

Computed Properties

  • 293.10500
  • 2
  • 4
  • 4
  • 22
  • 379
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 4.2
  • 9
  • 0

Experimental Properties

  • 3.87930
  • 58.56000
  • 229~230℃
  • Light brown powder.
  • Insoluble in water and soda solution, soluble in pyridine, slightly brown in sulfuric acid, yellow in caustic soda solution

3-hydroxy-4'-methoxy-2-naphthanilide Security Information

3-hydroxy-4'-methoxy-2-naphthanilide Customs Data

  • 2924299090
  • China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

3-hydroxy-4'-methoxy-2-naphthanilide Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
A2B Chem LLC
AX51541-10g
C.I.Azoic Coupling Component 11
92-79-5
10g
$874.00 2024-07-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1436689-1g
3-Hydroxy-N-(4-methoxyphenyl)-2-naphthamide
92-79-5 98%
1g
¥598.00

3-hydroxy-4'-methoxy-2-naphthanilide Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Phosphorus trichloride Solvents: Chlorobenzene ;  rt → 10 °C; 10 °C; 15 min, 135 °C
Reference
Synthesis of naphthol AS-X chloroacetates and study on the electron effects on the human leukocyte esterase staining
Tran, Van Tinh; Pham, Hoai Thu; Nguyen, Anh Tri; Luu, Van Boi, Tap Chi Hoa Hoc, 2011, 49(4), 479-488

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: B-(2-Iodophenyl)boronic acid Solvents: Toluene ;  rt; 20 h, reflux
Reference
Preparation method of naphthol AS-series anilide dye
, China, , ,

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Phosphorus trichloride Solvents: Chlorobenzene ;  15 min, heated
Reference
Investigation of hydro-lipophilic properties of N-alkoxyphenylhydroxynaphthalenecarboxamides
Kapustikova, Iva; Bak, Andrzej; Gonec, Tomas; Kos, Jiri; Kozik, Violetta; et al, Molecules, 2018, 23(7),

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Phosphorus trichloride Solvents: Chlorobenzene ;  rt; 10 min, 100 °C; 15 min, 120 °C; 20 min, 130 °C
Reference
Antibacterial and herbicidal activity of ring-substituted 3-hydroxynaphthalene-2-carboxanilides
Kos, Jiri; Zadrazilova, Iveta; Pesko, Matus; Keltosova, Stanislava; Tengler, Jan; et al, Molecules, 2013, 18, 7977-7997

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Phosphorus oxychloride Solvents: Chlorobenzene ;  rt; rt → 130 °C; 25 min, 130 °C
Reference
Preparation and biological properties of ring-substituted 3-hydroxynaphthalene-2-carboxanilides
Kos, Jiri; Zadrazilova, Iveta; Pesko, Matus; Pavlica, Jiri; Gonec, Tomas; et al, International Electronic Conference on Synthetic Organic Chemistry, 2012, ,

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Thionyl chloride ;  rt; 1 h, reflux
1.2 Solvents: Tetrahydrofuran ;  1 h, reflux; reflux → rt
1.3 Reagents: Hydrochloric acid Solvents: Dichloromethane ,  Water ;  30 min, rt
Reference
Structure-activity relationship studies of naphthol AS-E and its derivatives as anticancer agents by inhibiting CREB-mediated gene transcription
Li, Bingbing X.; Yamanaka, Kinrin; Xiao, Xiangshu, Bioorganic & Medicinal Chemistry, 2012, 20(23), 6811-6820

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Phosphorus trichloride Solvents: Chlorobenzene ;  10 min, 100 °C; 15 min, 120 °C; 20 min, 130 °C
Reference
3-Hydroxynaphthalene-2-carboxanilides and their antitrypanosomal activity
Kos, Jiri; Kapustikova, Iva; Clements, Carol; Gray, Alexander I.; Jampilek, Josef, Monatshefte fuer Chemie, 2018, 149(5), 887-892

Synthetic Circuit 8

Reaction Conditions
Reference
Benzamide, naphthalenecarboxamide, arylacetamide, arenesulfonamide, carbamate, thiocarbamate, and benzylamine inhibitors of inosine-5'-monophosphate dehydrogenase
, World Intellectual Property Organization, , ,

Synthetic Circuit 9

Reaction Conditions
Reference
Aryl amides of 2-hydroxy-3-naphthoic acid
, Czechoslovakia, , ,

3-hydroxy-4'-methoxy-2-naphthanilide Raw materials

3-hydroxy-4'-methoxy-2-naphthanilide Preparation Products

3-hydroxy-4'-methoxy-2-naphthanilide Related Literature

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